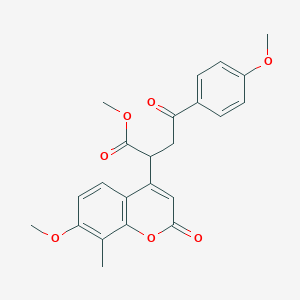![molecular formula C15H14O2S B11149739 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B11149739.png)
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one
- 2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one
- 3,5,6,9-tetramethylfuro[3,2-g]chromen-7-one
Uniqueness
2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione is unique due to the presence of the thione group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C15H14O2S |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2,3,5,9-tetramethylfuro[3,2-g]chromene-7-thione |
InChI |
InChI=1S/C15H14O2S/c1-7-5-13(18)17-14-9(3)15-12(6-11(7)14)8(2)10(4)16-15/h5-6H,1-4H3 |
InChI Key |
DJCFNYOLILMMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetyl)glycylglycine](/img/structure/B11149670.png)

![7-[(3-methylbenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one](/img/structure/B11149680.png)
![6-chloro-7-[(2-chloro-6-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11149685.png)
![2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11149696.png)
![8-Methyl-4-oxo-6-thiophen-2-yl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B11149700.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine](/img/structure/B11149701.png)
![3-benzyl-4-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B11149710.png)
![N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B11149720.png)
![3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149724.png)
![ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11149725.png)
![4-(2-isopropyl-2H-1,2,3,4-tetraazol-5-yl)-N-[2-(2-pyridyl)ethyl]benzamide](/img/structure/B11149726.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11149727.png)
![[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B11149730.png)
